molecular formula C8H17NO2 B124291 (R)-Prégabaline CAS No. 148553-51-9

(R)-Prégabaline

Numéro de catalogue: B124291
Numéro CAS: 148553-51-9
Poids moléculaire: 159.23 g/mol
Clé InChI: AYXYPKUFHZROOJ-SSDOTTSWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3R)-3-(aminomethyl)-5-methylhexanoic acid is an organic compound with the molecular formula C8H17NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications, due to its unique structural properties and reactivity.

Applications De Recherche Scientifique

Chemistry

In organic chemistry, (3R)-3-(aminomethyl)-5-methylhexanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its structure allows it to act as a substrate or inhibitor for various enzymes, providing insights into enzyme mechanisms and functions.

Medicine

Medically, (3R)-3-(aminomethyl)-5-methylhexanoic acid is investigated for its potential therapeutic effects. It may serve as a precursor or intermediate in the synthesis of drugs targeting neurological disorders, given its structural similarity to neurotransmitter analogs.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for applications in the synthesis of polymers, resins, and other advanced materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method to synthesize (3R)-3-(aminomethyl)-5-methylhexanoic acid involves the reductive amination of 5-methylhexanoic acid. This process typically uses an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

  • Enzymatic Resolution: : Another approach is the enzymatic resolution of racemic mixtures. This method uses enzymes like lipases to selectively react with one enantiomer, leaving the desired (3R)-enantiomer in excess. This process often requires mild conditions and can be highly selective.

Industrial Production Methods

In industrial settings, the production of (3R)-3-(aminomethyl)-5-methylhexanoic acid may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

  • Oxidation: : (3R)-3-(aminomethyl)-5-methylhexanoic acid can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

  • Substitution: : The amino group in (3R)-3-(aminomethyl)-5-methylhexanoic acid can participate in nucleophilic substitution reactions, forming various derivatives. Reagents like alkyl halides or acyl chlorides are often employed.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a base or acid catalyst.

Major Products

    Oxidation: 5-methylhexanoic acid, 5-methylhexanone.

    Reduction: 5-methylhexanol, 5-methylhexanal.

    Substitution: N-alkyl or N-acyl derivatives of (3R)-3-(aminomethyl)-5-methylhexanoic acid.

Mécanisme D'action

The mechanism by which (3R)-3-(aminomethyl)-5-methylhexanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

    (3S)-3-(aminomethyl)-5-methylhexanoic acid: The enantiomer of the compound, differing in its three-dimensional arrangement.

    Gabapentin: A structurally related compound used as an anticonvulsant and analgesic.

    Pregabalin: Another related compound with similar therapeutic uses.

Uniqueness

(3R)-3-(aminomethyl)-5-methylhexanoic acid is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer. Its structural features also allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

By understanding the properties, reactions, and applications of (3R)-3-(aminomethyl)-5-methylhexanoic acid, researchers can continue to explore its potential in various scientific and industrial fields.

Propriétés

IUPAC Name

(3R)-3-(aminomethyl)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXYPKUFHZROOJ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276292
Record name CHEMBL167003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148553-51-9, 148553-50-8
Record name (R)-Pregabalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148553-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregabalin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148553519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregabalin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759256
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CHEMBL167003
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148553-51-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PREGABALIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81R7ZI0HBG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)CC(CC(=O)O)C(N)C(=O)OC(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3-(aminomethyl)-5-methylhexanoic acid
Reactant of Route 2
(3R)-3-(aminomethyl)-5-methylhexanoic acid
Reactant of Route 3
(3R)-3-(aminomethyl)-5-methylhexanoic acid
Reactant of Route 4
(3R)-3-(aminomethyl)-5-methylhexanoic acid
Reactant of Route 5
(3R)-3-(aminomethyl)-5-methylhexanoic acid
Reactant of Route 6
(3R)-3-(aminomethyl)-5-methylhexanoic acid
Customer
Q & A

Q1: What is the significance of chirality in the context of Pregabalin, and how does the (R)-enantiomer specifically contribute to its pharmaceutical activity?

A1: While both (R)- and (S)-enantiomers of Pregabalin exist, only the (R)-enantiomer exhibits significant pharmacological activity. [] This highlights the crucial role of chirality in drug activity. The specific interaction of (R)-Pregabalin with its biological target, likely due to its three-dimensional structure, contributes to its effectiveness as an anticonvulsant.

Q2: Can you elaborate on the role of pH in the isolation and purification of (R)-Pregabalin during synthesis?

A2: Research indicates that the pH of the solution significantly influences the isolation of (R)-Pregabalin during diastereomeric salt resolution. [] This is particularly important when using amphoteric resolving agents like (S)-phenylalanine. The pKa of the resolving agent's carboxyl group needs careful consideration during pH optimization for efficient separation of the desired enantiomer.

Q3: How can (R)-Pregabalin be synthesized using organocatalytic methods, and what are the advantages of this approach?

A3: (R)-Pregabalin can be synthesized using an organocatalytic Michael addition reaction between aldehydes and trans-β-nitrostyrenes. [] This approach, utilizing polyethylene glycol (PEG) as a recyclable solvent, offers advantages such as high stereoselectivity, good yields, and a reduced environmental footprint compared to traditional synthetic methods.

Q4: What analytical techniques are employed to assess the enantiomeric purity of Pregabalin?

A4: High-performance liquid chromatography (HPLC) with chiral precolumn derivatization is a commonly used technique to determine the enantiomeric purity of Pregabalin. [] This method involves derivatizing Pregabalin with a chiral reagent, followed by separation and detection of the resulting diastereomers.

Q5: What potential risks are associated with the combined use of Pregabalin and opioids, and what research has been done to understand these risks?

A5: Research suggests an increased risk of respiratory depression when Pregabalin is used concurrently with opioids like heroin. [] Studies in mice have shown that even low doses of (S)-Pregabalin, which is not the pharmacologically active enantiomer, can enhance the respiratory depressant effects of morphine. This highlights the need for caution and further research on the potential dangers of combining these substances.

Q6: During the development of Pregabalin, what impurities were identified, and how were they characterized?

A6: Six potential impurities were discovered during the process development of Pregabalin, ranging in concentration from 0.01% to 0.15%. [] These impurities were synthesized and thoroughly characterized using spectroscopic techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. This characterization is essential for quality control and ensuring the safety and efficacy of the final drug product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.